molecular formula C9H10N2 B570050 5-methyl-1H-indol-1-amine CAS No. 119229-73-1

5-methyl-1H-indol-1-amine

Cat. No.: B570050
CAS No.: 119229-73-1
M. Wt: 146.193
InChI Key: FCSRGPYSAUCMJN-UHFFFAOYSA-N
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Description

5-Methyl-1H-indol-1-amine (CAS 102308-97-4), also known as 1-methyl-1H-indol-5-amine, is a substituted indole derivative with a methyl group at the nitrogen (N1) and an amine group at position 5 (C5) of the indole ring . Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol. Key properties include:

  • Synthesis: Synthesized in 78% yield via catalytic methods, with a melting point of 103.0–103.9 °C .
  • Spectral Data: ¹H NMR (DMSO-d₆) δ 3.68 (s, 3H, N-CH₃), 4.48 (s, 2H, NH₂), and aromatic protons at δ 6.12–7.12 ppm .
  • Hazards: Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

5-methylindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-2-3-9-8(6-7)4-5-11(9)10/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSRGPYSAUCMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indol-1-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 5-methylphenylhydrazine and a suitable ketone or aldehyde.

Another method involves the cyclization of 2-aminobenzylamine derivatives. This process typically requires a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 5-methyl-1H-indole-1-nitro compounds. This method involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-indol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can yield 5-methyl-1H-indoline using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C)

    Substitution: Halogens (bromine, chlorine), nitric acid

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: 5-methyl-1H-indoline

    Substitution: 3-substituted this compound derivatives

Scientific Research Applications

5-methyl-1H-indol-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential role in biological processes and as a probe for studying indole-related pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1H-indol-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes

Biological Activity

5-Methyl-1H-indol-1-amine (CAS Number: 119229-73-1) is an indole derivative that has garnered attention for its diverse biological activities. This compound serves as a significant building block in the synthesis of more complex indole derivatives and is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

This compound can be synthesized through various methods, including:

  • Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
  • Cyclization of 2-Aminobenzylamine Derivatives : Requires cyclization agents like phosphorus oxychloride or polyphosphoric acid under reflux conditions.
  • Catalytic Hydrogenation : Reduction of 5-methyl-1H-indole-1-nitro compounds using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In particular, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of around 16 µg/mL. More potent analogues have been identified with MIC values as low as 0.25 µg/mL, indicating significant potential for development as an antimicrobial agent .

Anticancer Properties

The compound has been assessed for its anticancer effects, particularly through its interaction with various molecular targets. For instance, derivatives of indole have been noted for their ability to inhibit specific cancer cell lines by modulating enzyme activity and receptor interactions. The structural modifications on the indole scaffold can enhance its bioactivity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also under investigation. Indoles are known to affect inflammatory pathways, and this compound may play a role in inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes.

The mechanism by which this compound exerts its biological effects involves interaction with various receptors and enzymes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to specific receptors, thereby modulating their activity. This interaction can lead to downstream effects that contribute to its therapeutic properties .

Summary of Research Findings

Activity MIC (µg/mL) Notes
Anti-MRSA16Weak growth inhibition; further analogues show lower MIC values.
AnticancerVariesStructural modifications enhance activity against specific cancer lines.
Anti-inflammatoryNot specifiedPotential role in inhibiting pro-inflammatory pathways.

Case Studies and Research Insights

Recent studies have explored various analogues of this compound to identify compounds with enhanced biological activity:

  • Anti-MRSA Compounds : A study identified two derivatives with MIC values ≤0.25 µg/mL against MRSA, demonstrating the importance of halogen substitution on the indole ring for increased potency .
  • Cytotoxicity Evaluations : Compounds were evaluated for cytotoxicity against human embryonic kidney cells (HEK293), revealing that some active anti-MRSA compounds exhibited minimal cytotoxic effects, indicating their selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Indole Amines

1-Ethyl-1H-indol-5-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₃ClN₂
  • Molecular Weight : 196.68 g/mol
  • It is isolated as a hydrochloride salt (powder form) .
  • Applications : Used in structure-activity relationship (SAR) studies to evaluate the impact of alkyl chain length on bioactivity.
1H-Indol-1-amine (Parent Compound)
  • Molecular Formula : C₈H₈N₂
  • Molecular Weight : 132.17 g/mol
  • Key Features : Lacks substituents, providing a baseline for comparing electronic and steric effects of added groups. Its simplicity makes it a common scaffold for functionalization .

Halogen-Substituted Analogs

5-Chloro-1H-indol-1-amine
  • Molecular Formula : C₈H₇ClN₂
  • Molecular Weight : 166.61 g/mol
  • Key Features : The chlorine atom at C5 introduces electronegativity, altering electron density in the aromatic ring. This may enhance binding to electron-deficient targets .
  • Synthesis : Positional isomer of 5-methyl-1H-indol-1-amine, highlighting the role of substituent placement on reactivity.

Saturated Ring Derivatives

(2,3-Dihydro-1H-indol-5-ylmethyl)amine
  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.21 g/mol
  • Key Features : The saturated indoline ring reduces aromaticity, increasing conformational flexibility. Spectral data (IR: 3359, 3282 cm⁻¹ for NH/NH₂) confirm amine functionality .

Aryl-Substituted Derivatives

1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine
  • Molecular Formula : C₁₅H₁₃ClN₂
  • Molecular Weight : 256.73 g/mol
  • Key Features : The bulky 4-chlorobenzyl group at N1 may sterically hinder interactions but improve selectivity for specific targets .

Structural and Functional Analysis: Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Spectral/Physical Data Pharmacological Relevance
This compound C₉H₁₀N₂ 146.19 N1-CH₃, C5-NH₂ ¹H NMR: δ 3.68 (N-CH₃) Antimicrobial intermediate
1-Ethyl-1H-indol-5-amine HCl C₁₀H₁₃ClN₂ 196.68 N1-C₂H₅, C5-NH₂ Powder form, HCl salt SAR studies for lipophilicity
5-Chloro-1H-indol-1-amine C₈H₇ClN₂ 166.61 C5-Cl, N1-NH₂ Electronic modulation
(2,3-Dihydroindol-5-yl)methylamine C₉H₁₂N₂ 148.21 Saturated ring, C5-CH₂NH₂ IR: NH/NH₂ peaks Pharma intermediate
1H-Indol-1-amine C₈H₈N₂ 132.17 N1-NH₂ Base scaffold

Q & A

Q. What are the standard synthetic routes for 5-methyl-1H-indol-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound derivatives typically involves multi-component reactions under reflux conditions. For example, analogous indole derivatives are synthesized using 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate in ethanol, followed by reflux for 6–8 hours . Optimization includes adjusting solvent polarity, temperature, and catalyst use. Characterization via 1^1H NMR and 13^{13}C NMR is critical to confirm structural integrity. Yield improvements often require iterative testing of stoichiometric ratios and purification methods like column chromatography .

Q. How should researchers characterize this compound derivatives using spectroscopic techniques?

Key characterization methods include:

  • 1^1H NMR : Assign peaks based on indole ring protons (e.g., aromatic protons at δ 6.5–7.5 ppm) and methyl/amine substituents (δ 2.0–3.5 ppm) .
  • X-ray crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). For example, indole derivatives often exhibit planar aromatic systems and hydrogen-bonding networks critical for stability .
  • Mass spectrometry : Confirm molecular weight via HR-MS, ensuring deviations <5 ppm .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

Antimicrobial activity can be assessed using disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) should be compared to standard drugs like ampicillin. For antifungal activity, Aspergillus species are common targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from assay variability or structural isomers. Strategies include:

  • Reproducibility checks : Replicate experiments under standardized conditions (pH, temperature).
  • Molecular docking : Identify binding interactions with targets (e.g., androgen receptor residues like LEU704 and GLY708) to explain activity differences. Use software like MOE or AutoDock .
  • Structural analysis : Compare X-ray/NMR data to rule out conformational isomers or polymorphism .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over time (e.g., RMSD <2 Å for stable binding).
  • Pharmacophore modeling : Identify critical functional groups (e.g., indole’s NH group for hydrogen bonding).
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP <5 for optimal permeability) .

Q. How can low synthetic yields of this compound derivatives be troubleshooted?

  • Reaction monitoring : Use TLC or HPLC to detect intermediates/byproducts.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

Q. What strategies validate target engagement in mechanistic studies?

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3^3H-5-HT for serotonin receptors) to measure displacement.
  • CRISPR/Cas9 knockouts : Confirm loss of activity in target-deficient cell lines.
  • Thermal shift assays : Monitor protein melting temperature (TmT_m) shifts upon ligand binding .

Methodological Considerations

Q. How should researchers design high-throughput screening (HTS) pipelines for novel derivatives?

  • Library design : Include diverse substituents (e.g., halogens, alkyl chains) at the indole 5-position.
  • Automated synthesis : Use microwave-assisted reactions for rapid iteration.
  • Data analysis : Apply machine learning (e.g., random forests) to predict bioactivity from structural descriptors .

Q. What are best practices for crystallizing this compound derivatives?

  • Solvent selection : Use slow-evaporation methods with dichloromethane/hexane mixtures.
  • Temperature control : Crystallize at 4°C to enhance lattice formation.
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refinement in SHELXL should achieve RmergeR_{\text{merge}} <5% .

Q. How can researchers address discrepancies between computational and experimental binding affinities?

  • Force field calibration : Validate docking parameters against known crystal structures.
  • Solvent effects : Include explicit water molecules in MD simulations.
  • Free energy calculations : Use MM-PBSA/GBSA to account for entropy/enthalpy contributions .

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